2-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol
Description
2-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol is a spiro heterocyclic compound characterized by a fused pyrazolo-oxazine core, a piperidine ring, and a 1,4-diol-substituted benzene moiety. Spiro compounds like this are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances target binding specificity and metabolic stability . The chloro and ethyl substituents likely influence lipophilicity and pharmacokinetic properties, while the 1,4-diol group may contribute to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
2-(9-chloro-1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)benzene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-2-25-9-7-22(8-10-25)26-19(17-11-14(23)3-6-21(17)29-22)13-18(24-26)16-12-15(27)4-5-20(16)28/h3-6,11-12,19,27-28H,2,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYVSFSBMSQZET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)O)O)C5=C(O2)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Molecular Formula: C20H18ClN2O2
- Molecular Weight: 373.285 g/mol
Structural Characteristics
The compound features a complex structure that includes a spirocyclic system and multiple aromatic rings, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the chloro and piperidine groups suggests potential interactions with neurotransmitter receptors and enzymes.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives of the pyrazolo[1,5-c]oxazine framework have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of the compound. It has been tested against several bacterial strains, demonstrating inhibitory effects that could be beneficial in developing new antibacterial agents.
Neuropharmacological Effects
Given its structural components, particularly the piperidine moiety, this compound may possess neuropharmacological effects. Preliminary studies suggest it might act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of structurally related compounds. The results indicated that derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting promising therapeutic potential.
Study 2: Antimicrobial Activity
In an investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition at concentrations as low as 25 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.
Study 3: Neuropharmacological Assessment
Research conducted in Neuroscience Letters assessed the neuropharmacological profile of related compounds. The findings suggested modulation of serotonin receptors, which could lead to anxiolytic effects in animal models.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |
| Antimicrobial | Inhibitory effect on bacteria | Antimicrobial Agents and Chemotherapy |
| Neuropharmacological | Modulation of serotonin receptors | Neuroscience Letters |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of spiro-pyrazolo-oxazine derivatives. Key structural variations among analogues include substituents on the aromatic rings and modifications to the piperidine moiety. Below is a comparative analysis of select derivatives:
Table 1: Structural and Physicochemical Comparison
Bioactivity and Functional Implications
- Antimicrobial Activity : Derivatives with halogen (Cl, Br) and electron-withdrawing groups (e.g., nitro) exhibit enhanced antimicrobial potency. For example, spiro compounds with 4-substituted phenyl groups demonstrated MIC values of 50–250 μg/mL against bacterial and fungal strains . The target compound’s chloro and diol groups may synergize to improve membrane penetration and target binding.
- Solubility and ADME : Methoxy and diol substituents improve aqueous solubility, whereas alkyl chains (e.g., propyl) enhance lipid membrane permeability . The target compound’s diol may offset the lipophilicity contributed by the chloro and ethyl groups.
Computational and Read-Across Insights
- Similarity Metrics: Tanimoto coefficient-based analyses (threshold >0.8) classify these compounds as structurally related, enabling read-across predictions for toxicity and efficacy .
- Energy Optimization : Molecular dynamics simulations suggest that spiro compounds with smaller substituents (e.g., ethyl vs. propyl) exhibit lower conformational energy, enhancing stability in biological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
